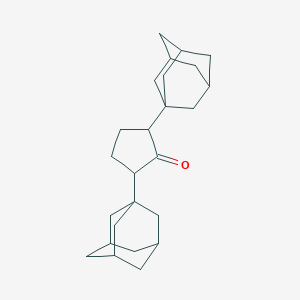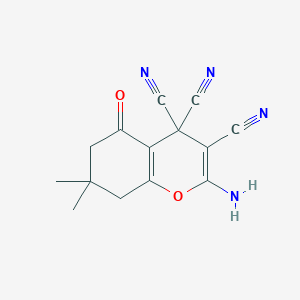
ethyl 1-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 1-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the hydroxyethyl and hydroxyphenyl groups. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
ethyl 1-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 1-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Similar structure but lacks the methyl group at the 6-position.
Ethyl 1-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide: Similar structure but with a carboxamide group instead of a carboxylate.
Uniqueness
The presence of the hydroxyethyl and hydroxyphenyl groups, along with the methyl group at the 6-position, gives ethyl 1-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate unique chemical and biological properties
Properties
Molecular Formula |
C16H20N2O5 |
|---|---|
Molecular Weight |
320.34g/mol |
IUPAC Name |
ethyl 3-(2-hydroxyethyl)-6-(3-hydroxyphenyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H20N2O5/c1-3-23-15(21)13-10(2)18(7-8-19)16(22)17-14(13)11-5-4-6-12(20)9-11/h4-6,9,14,19-20H,3,7-8H2,1-2H3,(H,17,22) |
InChI Key |
QWZJURFESDMXEE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC(=CC=C2)O)CCO)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC(=CC=C2)O)CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Acetyl-5-(2-chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B389570.png)

![6-amino-5-cyano-3-ethyl-2'-oxo-1,1',3',4-tetrahydrospiro[pyrano[2,3-c]pyrazole-4,3'-(2'H)-indole]](/img/structure/B389572.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B389573.png)

![2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}-N-(4-PHENYL-13-THIAZOL-2-YL)ACETAMIDE](/img/structure/B389575.png)
![2-({2-chloro-5-nitrobenzoyl}amino)-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389577.png)
![5'-acetyl-3'-(4-methoxyphenyl)-7-methyl-3-phenyl-5,6,7,8-tetrahydro-1H,3'H-spiro[1-benzothieno[2,3-d]pyrimidine-2,2'-[1,3,4]thiadiazol]-4(3H)-one](/img/structure/B389579.png)

![1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]butan-1-one](/img/structure/B389583.png)
![4-ACETYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B389584.png)

![6-Amino-3-ethyl-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B389590.png)
